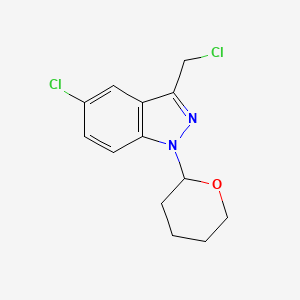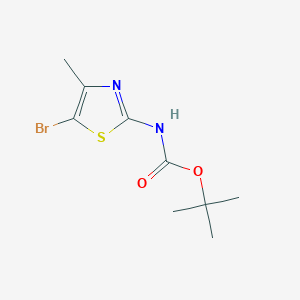![molecular formula C14H18ClN3O B11840933 6-[(7-Chloroquinazolin-4-yl)amino]hexan-1-ol CAS No. 5427-36-1](/img/structure/B11840933.png)
6-[(7-Chloroquinazolin-4-yl)amino]hexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(7-Chloroquinazolin-4-yl)amino]hexan-1-ol is a chemical compound with the molecular formula C14H18ClN3O and a molecular weight of 279.77 g/mol . It is characterized by the presence of a quinazoline ring substituted with a chlorine atom at the 7th position and an amino group at the 4th position, which is further connected to a hexanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(7-Chloroquinazolin-4-yl)amino]hexan-1-ol typically involves the following steps:
Formation of 7-chloroquinazoline: The starting material, 7-chloroquinazoline, can be synthesized through the cyclization of appropriate precursors under acidic conditions.
Amination: The 7-chloroquinazoline is then subjected to nucleophilic aromatic substitution with hexylamine to introduce the amino group at the 4th position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
6-[(7-Chloroquinazolin-4-yl)amino]hexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated products or alkanes.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
6-[(7-Chloroquinazolin-4-yl)amino]hexan-1-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antimalarial, and anticancer agent due to its structural similarity to other bioactive quinazoline derivatives.
Material Science: It is explored for its potential use in the synthesis of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-[(7-Chloroquinazolin-4-yl)amino]hexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and amino groups on the quinazoline ring allow the compound to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to antimicrobial or anticancer effects by disrupting essential biological processes in pathogens or cancer cells .
Comparison with Similar Compounds
Similar Compounds
7-Chloroquinazoline: Lacks the hexanol chain, making it less versatile in terms of chemical reactivity.
4-Aminoquinoline: Similar structure but with different substitution patterns, leading to varied biological activities.
6-[(7-Chloroquinolin-4-yl)amino]hexan-1-ol: A closely related compound with a quinoline ring instead of a quinazoline ring.
Uniqueness
6-[(7-Chloroquinazolin-4-yl)amino]hexan-1-ol is unique due to the presence of both a quinazoline ring and a hexanol chain, which confer distinct chemical and biological properties. The combination of these structural features allows for diverse applications and reactivity compared to other similar compounds .
Properties
CAS No. |
5427-36-1 |
|---|---|
Molecular Formula |
C14H18ClN3O |
Molecular Weight |
279.76 g/mol |
IUPAC Name |
6-[(7-chloroquinazolin-4-yl)amino]hexan-1-ol |
InChI |
InChI=1S/C14H18ClN3O/c15-11-5-6-12-13(9-11)17-10-18-14(12)16-7-3-1-2-4-8-19/h5-6,9-10,19H,1-4,7-8H2,(H,16,17,18) |
InChI Key |
PXZDBGAWTMVRJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=CN=C2NCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




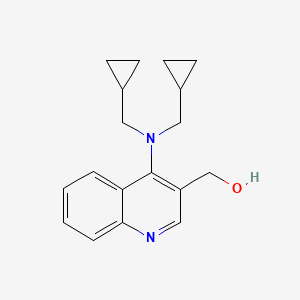
![3-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-methylquinazolin-4-one](/img/structure/B11840873.png)


![(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B11840888.png)
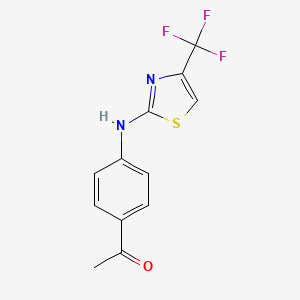
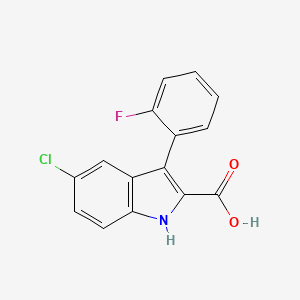
![3-(4-Hydroxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B11840909.png)
